Erbium tribromide

Descripción general

Descripción

Synthesis Analysis

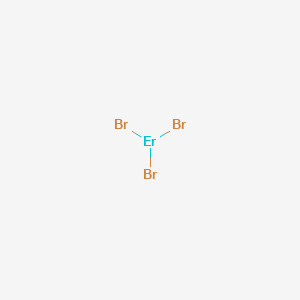

The synthesis of erbium tribromide involves high-temperature processes, as indicated by the studies on its molecular and ionic sublimation. Butman et al. (2009) explored the molecular and ionic composition of vapor over erbium tribromide, determining the partial pressures of ErBr3 and Er2Br6 molecules and calculating the enthalpies and activation energies of sublimation for ErBr3 crystals (Butman et al., 2009).

Molecular Structure Analysis

Zakharov et al. (2001) provided detailed structural investigation of molecules in the vapor over erbium tribromide using gas-phase electron diffraction and mass spectrometry, determining the bond lengths and valence angles that hint at a planar or near-planar equilibrium structure for the monomeric molecule (Zakharov et al., 2001).

Chemical Reactions and Properties

Ibrahim et al. (2020) synthesized a dinuclear erbium(III)-containing monolacunary Dawson-type tungstophosphate, showcasing the versatility of erbium tribromide in forming complex structures with potential applications in electrochemistry, photoluminescence, and magnetism (Ibrahim et al., 2020).

Physical Properties Analysis

The physical properties of erbium tribromide, such as its sublimation energies and vapor pressures, have been detailed by Butman et al. (2009), providing essential data for understanding its behavior under different thermal conditions (Butman et al., 2009).

Chemical Properties Analysis

The chemical properties of erbium tribromide, including its reactivity and interactions with various ligands, have been explored in the context of synthesizing complex structures. For instance, Ibrahim et al. (2020) studied the electrochemical, electrocatalytic, photoluminescence, and magnetic properties of a dinuclear erbium(III) substituted sandwich-type structure, indicating the potential for erbium tribromide in advanced materials science (Ibrahim et al., 2020).

Aplicaciones Científicas De Investigación

Gas-Phase Structural Analysis : Zakharov et al. (2001) investigated the structure of erbium tribromide molecules in the vapor phase, determining bond lengths and angles. This research contributes to understanding the physical properties of erbium tribromide at high temperatures, which is valuable for material science applications (Zakharov et al., 2001).

Fiber Lasers : Pollnan and Jackson (2001) discussed the advancements in erbium 3-µm fiber lasers, highlighting their potential in medical applications due to their power output. Erbium-based lasers are significant for surgical procedures and diagnostics (Pollnan & Jackson, 2001).

Silicon-Compatible Emitters : Gillin and Curry (1999) explored the use of erbium (III) tris(8-hydroxyquinoline) (ErQ) for creating 1.5 µm emitters based on silicon technology, which has implications for developing cost-effective optical devices (Gillin & Curry, 1999).

Probing Material Properties : Polman (2001) highlighted the use of erbium, including its trivalent state, for probing various material properties like defects, network structure, and optical modes, essential for material science and engineering (Polman, 2001).

Sublimation Studies : Butman et al. (2009) investigated the molecular and ionic sublimation of erbium tribromide, providing insights into the thermal properties and stability of erbium compounds, crucial for high-temperature applications (Butman et al., 2009).

Medical Treatment : Ruotsi et al. (1979) compared erbium-169 with triamcinolone hexacetonide for treating rheumatoid finger joints, showing erbium's potential in medical therapies (Ruotsi et al., 1979).

Dental Applications : Cengiz and Yilmaz (2016) demonstrated the efficacy of erbium, chromium-doped laser irradiation in direct pulp capping, a vital procedure in dental treatments (Cengiz & Yilmaz, 2016).

Photoluminescent Properties : Martín‐Ramos et al. (2015) studied an erbium(III) complex, revealing its potential in developing materials with both magnetic and optical properties for technological applications (Martín‐Ramos et al., 2015).

Inorganic–Organic Hybrid Materials : Mai et al. (2017) discussed the fabrication of erbium-based inorganic–organic hybrid materials for applications in nano-sized technologies such as amplifiers and OLEDs (Mai et al., 2017).

Dental Surface Treatment : Schwarz et al. (2003) compared the effects of erbium lasers on periodontally diseased root surfaces, pertinent to dental health and treatment methodologies (Schwarz et al., 2003).

High-Energy Lasers : Arbabzadah et al. (2011) reported on the use of erbium in high-energy lasers, particularly for medical and biological applications (Arbabzadah et al., 2011).

Safety And Hazards

Erbium tribromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

tribromoerbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTUDAKVGXUNIM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Er](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Er | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065525 | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium tribromide | |

CAS RN |

13536-73-7 | |

| Record name | Erbium bromide (ErBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)